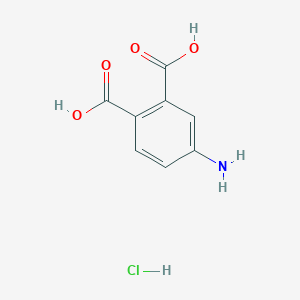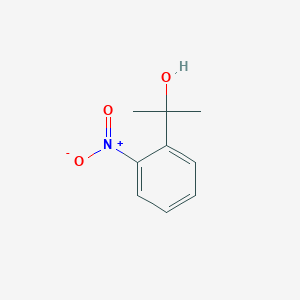
4-Aminophthalic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminophthalic acid hydrochloride: is an organic compound with the molecular formula C8H7NO4·HCl. It is a derivative of phthalic acid, where one of the carboxyl groups is substituted with an amino group. This compound is known for its crystalline solid form and is soluble in water, making it a valuable intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Aminophthalic acid hydrochloride can be synthesized from 4-nitrophthalic acid through a reduction reaction. The process involves the following steps:
Nitration: Phthalic acid is nitrated to form 4-nitrophthalic acid.
Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity. The process includes:
Dissolution: Dissolving 4-nitrophthalic acid in a suitable solvent.
Nitrogen Displacement: Displacing oxygen with nitrogen to create an inert atmosphere.
Hydrogenation Reaction: Conducting the hydrogenation reaction under high pressure and temperature.
Complexation Reaction: Forming the hydrochloride salt by reacting the amine with hydrochloric acid.
Centrifugal Drying: Removing excess solvent and drying the product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Aminophthalic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid derivatives.
Reduction: The amino group can be further reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Acyl chlorides and acid anhydrides are used for acylation reactions.
Major Products:
Oxidation: Phthalic acid derivatives.
Reduction: Various amine derivatives.
Substitution: Amides, esters, and other substituted products.
Applications De Recherche Scientifique
Chemistry: 4-Aminophthalic acid hydrochloride is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It is also employed in the preparation of fluorescent probes and sensors .
Biology: In biological research, it is used to study enzyme kinetics and as a substrate in various biochemical assays. Its derivatives are used in the development of diagnostic tools and therapeutic agents .
Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials. It also finds applications in the manufacture of agrochemicals and specialty chemicals .
Mécanisme D'action
The mechanism of action of 4-aminophthalic acid hydrochloride involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. This compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity .
Comparaison Avec Des Composés Similaires
4-Nitrophthalic acid: The precursor in the synthesis of 4-aminophthalic acid hydrochloride.
Phthalic acid: The parent compound from which 4-aminophthalic acid is derived.
4-Dimethylaminophthalimide (4-DMAP): A related compound used in fluorescence studies.
Uniqueness: this compound is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its solubility in water and ability to form stable salts make it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
54229-32-2 |
|---|---|
Formule moléculaire |
C8H8ClNO4 |
Poids moléculaire |
217.60 g/mol |
Nom IUPAC |
4-aminophthalic acid;hydrochloride |
InChI |
InChI=1S/C8H7NO4.ClH/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;/h1-3H,9H2,(H,10,11)(H,12,13);1H |
Clé InChI |
BUBSFFSQBKQSHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)C(=O)O)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B15200820.png)






![3,3-Dimethyl-1-{4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}-1-Butanone](/img/structure/B15200874.png)


![9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile](/img/structure/B15200883.png)
![2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide](/img/structure/B15200890.png)
